(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-14-7-8-15-16(10-14)25-17(19(15)22)9-12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBKKVCDMNDVGX-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as schiff base compounds, are known to play an important role in the development of coordination chemistry related to catalysis and enzymatic reactions. They are also used as starting materials in the synthesis of many drugs, such as antibiotics and antiallergic, antiphlogistic, and antitumor substances.
Mode of Action
It is known that schiff base compounds, which have a similar structure, can interact with their targets through various mechanisms, including catalysis and enzymatic reactions.
Biochemical Pathways
Schiff base compounds, which have a similar structure, are known to affect a wide range of biochemical pathways due to their diverse applications, such as in the synthesis of many drugs.
Biological Activity
(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the condensation of appropriate starting materials followed by functional group modifications. The specific synthetic route may vary based on the desired purity and yield but generally follows established organic chemistry protocols.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzofuran moiety have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antitumor Properties
Studies have demonstrated that certain derivatives of the compound exhibit cytotoxic activity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective effects. Compounds with similar structures have been reported to exert anticonvulsant activity, indicating a potential for treating neurological disorders .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives demonstrated that compounds with a chlorobenzylidene group exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
- Cytotoxicity Assessment : In vitro assays on K562 and MCF7 cell lines revealed that several derivatives displayed IC50 values in the micromolar range, indicating moderate cytotoxicity. The studies employed standard MTT assays to evaluate cell viability post-treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Chlorobenzylidene Group : Enhances lipophilicity and may improve membrane permeability.
- Benzofuran Core : Known for its biological activity, particularly in antitumor and antimicrobial contexts.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate as an anticancer agent. The compound has shown cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Research indicates that the presence of the 4-chlorobenzylidene moiety contributes significantly to its potency against cancer cells. The exploration of different substituents on the benzofuran core has been shown to affect the compound's efficacy and selectivity, providing insights into the design of more effective analogs .
Agricultural Applications
Insecticidal Properties
This compound exhibits insecticidal properties similar to those of pyrethroids. Its low toxicity to non-target organisms and biodegradability make it an attractive option for sustainable agricultural practices. Studies have demonstrated its effectiveness against common agricultural pests, suggesting its potential use as a natural pesticide .
Fungicidal Activity
In addition to its insecticidal properties, this compound has shown promise as a fungicide. Its ability to inhibit fungal growth has been attributed to its interaction with specific enzymatic pathways in fungi, leading to cell death. This dual action against both insects and fungi positions it as a valuable tool in integrated pest management strategies .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound makes it suitable for incorporation into polymer matrices. Research has explored its use as a functional additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into coatings and films has shown improved resistance to degradation from environmental factors .
Nanocomposite Development
Recent advancements in nanotechnology have seen the application of this compound in the development of nanocomposites. By integrating this compound into nanoscale materials, researchers have achieved enhanced performance characteristics such as increased strength and reduced weight, which are critical for various industrial applications .
Comparison with Similar Compounds
Research Implications
- Synthetic Chemistry : The tert-butyl and methoxy analogs () demonstrate how steric and electronic effects can be tuned for specific reaction pathways.
- Drug Design : The chloro and tert-butyl derivatives (Target Compound, ) are candidates for hydrophobic target binding, while polar analogs () may optimize solubility for aqueous formulations.
- Materials Science : Furan-containing analogs () could serve as precursors for conductive polymers due to their heterocyclic frameworks.
Q & A
Q. What are the critical steps and parameters in synthesizing (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
The synthesis involves two key steps:
- Condensation : Reacting 4-chlorobenzaldehyde with a 3-oxo-2,3-dihydrobenzofuran precursor under acidic catalysis (e.g., p-toluenesulfonic acid in ethanol at 80°C) to form the Z-configured benzylidene intermediate .
- Esterification : Coupling the intermediate with ethyl bromoacetate using a base (e.g., K₂CO₃) in anhydrous DMF at 60°C for 12 hours . Purification via silica-gel column chromatography (hexane:ethyl acetate, 3:1) is essential to isolate the product with >95% purity .
Q. Which analytical techniques are prioritized for structural confirmation?
- Single-crystal X-ray diffraction (SXRD) : Definitive proof of Z-configuration and molecular geometry using SHELX for refinement .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at δ ~170 ppm, benzofuran protons at δ 6.7–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na]⁺ at m/z 414.0893) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data?
Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal environments (SXRD). Strategies include:
- Variable-temperature NMR : Assess conformational flexibility (e.g., broadening of benzylidene proton signals at elevated temperatures) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) influencing solid-state packing .
- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR chemical shifts to validate solution-state conformers .
Q. What methodologies optimize the condensation reaction yield?
- Catalyst screening : p-TsOH outperforms HCl, achieving 78% yield vs. 62% under reflux .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15–20% .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the benzylidene carbon .
Q. How does the Z-configuration influence biological interactions?
The Z-configuration enables π-π stacking with hydrophobic pockets in target enzymes (e.g., COX-2). Docking studies (AutoDock Vina) show a binding energy of −9.2 kcal/mol for the Z-isomer versus −7.5 kcal/mol for the E-isomer . Stereochemical assignment relies on NOESY correlations between the benzylidene proton and benzofuran oxygen .
Methodological Considerations
Q. What protocols ensure compound stability during biological assays?
- pH control : Degradation via ester hydrolysis is minimized at pH 6.5–7.0 (half-life >48 hours in PBS at 37°C) .
- Lyophilization : Stable for >6 months when stored at −20°C under argon .
Q. How are synthetic by-products characterized and mitigated?
- LC-MS monitoring : Identifies dimers (e.g., m/z 787.15) formed via Michael addition; suppressed by lowering reaction temperature to 60°C .
- Protecting groups : Acetylation of the benzofuran hydroxyl prevents unwanted side reactions during esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
